molecular formula C22H26ClN3O2 B243539 N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]-4-methylbenzamide

N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]-4-methylbenzamide

Cat. No. B243539
M. Wt: 399.9 g/mol
InChI Key: HWIGDCFNYMOHBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]-4-methylbenzamide, also known as BCTC, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BCTC is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel that is expressed in sensory neurons and is involved in pain perception.

Mechanism of Action

N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]-4-methylbenzamide exerts its effects by blocking the TRPV1 channel, which is involved in the transmission of pain signals. TRPV1 is activated by various stimuli, including heat, capsaicin, and pro-inflammatory molecules. By blocking TRPV1, N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]-4-methylbenzamide can reduce the transmission of pain signals and alleviate pain.
Biochemical and Physiological Effects:
N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]-4-methylbenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, in animal models of inflammation. N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]-4-methylbenzamide has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.

Advantages and Limitations for Lab Experiments

N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]-4-methylbenzamide has several advantages for use in lab experiments. It is a highly selective TRPV1 antagonist, which means that it does not interact with other ion channels or receptors. This makes it a useful tool for investigating the role of TRPV1 in various physiological and pathological processes. However, N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]-4-methylbenzamide has some limitations, including its poor solubility in water and its potential for off-target effects at high concentrations.

Future Directions

There are several future directions for research on N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]-4-methylbenzamide. One area of interest is the development of more potent and selective TRPV1 antagonists. Another area of interest is the investigation of the role of TRPV1 in various conditions, such as cancer, diabetes, and cardiovascular disease. N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]-4-methylbenzamide may also have potential as a therapeutic agent for conditions other than pain, such as anxiety and depression.

Synthesis Methods

N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]-4-methylbenzamide can be synthesized using a multi-step process that involves the reaction of 4-methylbenzoyl chloride with 2-(4-chlorophenyl)piperazine to form 2-(4-chlorophenyl)-N-(4-methylbenzoyl)piperazine. This intermediate is then reacted with butyric anhydride to yield N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]-4-methylbenzamide.

Scientific Research Applications

N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]-4-methylbenzamide has been extensively studied for its potential therapeutic applications in pain management. It has been shown to be effective in reducing pain in animal models of inflammatory and neuropathic pain. N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]-4-methylbenzamide has also been investigated for its potential use in the treatment of various other conditions, including anxiety, depression, and drug addiction.

properties

Molecular Formula

C22H26ClN3O2

Molecular Weight

399.9 g/mol

IUPAC Name

N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]-4-methylbenzamide

InChI

InChI=1S/C22H26ClN3O2/c1-3-4-21(27)26-13-11-25(12-14-26)20-10-9-18(23)15-19(20)24-22(28)17-7-5-16(2)6-8-17/h5-10,15H,3-4,11-14H2,1-2H3,(H,24,28)

InChI Key

HWIGDCFNYMOHBF-UHFFFAOYSA-N

SMILES

CCCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=O)C3=CC=C(C=C3)C

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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